molecular formula C4H12ClN3O2S B13519192 (3R)-3-aminopyrrolidine-1-sulfonamide hydrochloride

(3R)-3-aminopyrrolidine-1-sulfonamide hydrochloride

Cat. No.: B13519192
M. Wt: 201.68 g/mol
InChI Key: IKKRMWFYRYJCJG-PGMHMLKASA-N
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Description

(3R)-3-aminopyrrolidine-1-sulfonamide hydrochloride is a chiral pyrrolidine derivative featuring a sulfonamide group at the 1-position and an amino group at the 3-position in the (R)-configuration. This compound is structurally characterized by its five-membered pyrrolidine ring, which is substituted with a sulfonamide moiety (SO₂NH₂) and a primary amine (NH₂). The hydrochloride salt form enhances its stability and solubility in aqueous environments, making it suitable for pharmaceutical and biochemical research.

Properties

Molecular Formula

C4H12ClN3O2S

Molecular Weight

201.68 g/mol

IUPAC Name

(3R)-3-aminopyrrolidine-1-sulfonamide;hydrochloride

InChI

InChI=1S/C4H11N3O2S.ClH/c5-4-1-2-7(3-4)10(6,8)9;/h4H,1-3,5H2,(H2,6,8,9);1H/t4-;/m1./s1

InChI Key

IKKRMWFYRYJCJG-PGMHMLKASA-N

Isomeric SMILES

C1CN(C[C@@H]1N)S(=O)(=O)N.Cl

Canonical SMILES

C1CN(CC1N)S(=O)(=O)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis of (3R)-3-aminopyrrolidine-1-sulfonamide hydrochloride generally involves multi-step organic transformations starting from readily available precursors such as aspartic acid diesters, protected intermediates, or racemic aminopyrrolidine derivatives. The key steps include:

  • Protection of amino groups via sulfonylation
  • Reduction of intermediates to introduce hydroxyl groups
  • Halogenation to prepare leaving groups
  • Cyclization to form the pyrrolidine ring
  • Deprotection and salt formation (hydrochloride)

This sequence allows for the introduction of the sulfonamide group at the pyrrolidine nitrogen and the amino group at the 3-position with stereochemical control.

Detailed Stepwise Preparation (Based on Patent CN112574087A)

This method is one of the most thoroughly documented and industrially viable routes to 3-aminopyrrolidine hydrochloride derivatives, including sulfonamide variants.

Step Description Reagents & Conditions Outcome Yield & Purity
S1 Preparation of sulfonyl-protected aspartic acid diester (Compound I) React diethyl aspartate with p-toluenesulfonyl chloride and alkali (e.g., sodium bicarbonate) in an organic solvent (e.g., dichloromethane) at 20-40 °C for 2-8 hours Ethyl p-toluenesulfonylaminosuccinate ~92% yield, >98% purity
S2 Reduction of Compound I to sulfonylamino butanediol (Compound II) Sodium borohydride in ethanol at 15-30 °C for 4-12 hours 2-(4'-methylbenzenesulfonyl) amino-1,4-butanediol ~93% yield, ~97% purity
S3 Halogenation of Compound II to dihalogenated intermediate (Compound III) Halogenating reagent (e.g., thionyl chloride or phosphorus halides) in organic solvent at 40-60 °C for 1-6 hours Dihalogenated sulfonylamino butane derivative High yield, purified by extraction
S4 Substitution and cyclization with p-toluenesulfonamide Reaction under mild heating to form N,1-bis(4'-methylbenzenesulfonyl)pyrrolidine-3-amine Cyclized sulfonamide intermediate Efficient cyclization
S5 Deprotection and formation of hydrochloride salt Treatment with concentrated hydrochloric acid at 60-80 °C for 2 hours, followed by extraction and crystallization (3R)-3-Aminopyrrolidine-1-sulfonamide hydrochloride ~91% yield, >99% purity

Notes:

  • The process uses inexpensive and readily available starting materials such as diethyl aspartate.
  • Reaction conditions are mild and suitable for scale-up.
  • The sulfonyl protecting group (p-toluenesulfonyl) facilitates selective transformations and can be removed under acidic conditions.
  • The hydrochloride salt formation enhances compound stability and crystallinity.

Alternative Preparation via Resolution of Racemic Precursors

A resolution approach is reported for related aminopyrrolidine derivatives (e.g., (R)-1-benzyl-3-aminopyrrolidine), which can be adapted for the sulfonamide analog:

  • Start with racemic 1-benzyl-3-aminopyrrolidine.
  • Use tartaric acid hydrate or its derivatives as chiral resolution agents in organic solvents such as methanol or ethanol at 50-100 °C.
  • After stirring and gradual cooling, isolate crystalline diastereomeric salts.
  • Separate and neutralize to obtain optically pure (R)- or (S)-aminopyrrolidine derivatives.
  • Subsequent sulfonylation at the nitrogen can be performed to yield the desired sulfonamide hydrochloride salt.

This method provides access to enantiomerically pure compounds but involves additional resolution steps and solvent handling.

Sulfonamide Formation via Sulfonyl Chloride Reaction

According to synthetic protocols for related sulfonamide compounds, the sulfonamide group is introduced by reacting the free amine of pyrrolidine derivatives with sulfonyl chlorides such as trifluoromethanesulfonyl chloride or p-toluenesulfonyl chloride under basic conditions (e.g., DIPEA as base) in solvents like dichloromethane at low temperatures (-40 °C to room temperature). The reaction proceeds smoothly to yield the sulfonamide intermediate, which can be converted to the hydrochloride salt by treatment with HCl in ether or ethanol.

Summary Table of Key Preparation Parameters

Preparation Step Reagents Conditions Comments
Amino Protection p-Toluenesulfonyl chloride, alkali 20-40 °C, 2-8 h High yield, selective sulfonylation
Reduction Sodium borohydride 15-30 °C, 4-12 h Converts ester to diol
Halogenation Thionyl chloride or similar 40-60 °C, 1-6 h Introduces leaving groups for cyclization
Cyclization p-Toluenesulfonamide Mild heating Forms pyrrolidine ring
Deprotection & Salt Formation Concentrated HCl 60-80 °C, 2 h Yields hydrochloride salt, high purity
Resolution (optional) Tartaric acid hydrate 50-100 °C, crystallization For enantiomeric purity

Research Results and Industrial Relevance

  • The described synthetic route is notable for its economic viability , using inexpensive raw materials and avoiding expensive catalysts or harsh conditions.
  • The process yields high-purity (3R)-3-aminopyrrolidine-1-sulfonamide hydrochloride suitable for pharmaceutical applications.
  • The method allows for scalability and reproducibility, important for industrial manufacturing.
  • The use of sulfonyl protecting groups ensures selective functionalization and stability of intermediates.
  • Resolution methods provide access to enantiomerically pure compounds, critical for chiral drug development.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-aminopyrrolidine-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

(3R)-3-aminopyrrolidine-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-3-aminopyrrolidine-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
(3R)-3-aminopyrrolidine-1-sulfonamide hydrochloride C₄H₁₂ClN₃O₂S ~201.6 (calculated) Sulfonamide, primary amine Chiral center at C3, polar sulfonamide
(R)-1-Boc-3-aminomethylpyrrolidine hydrochloride C₁₀H₂₀N₂O₂·ClH 236.7 Boc-protected amine, aminomethyl Bulky Boc group, neutral at physiological pH

Notes:

  • The sulfonamide group in the target compound introduces strong hydrogen-bonding capacity and acidity (pKa ~10–11 for sulfonamide protons), whereas the Boc-protected analog in is non-ionic under standard conditions, making it more lipophilic .
  • The aminomethyl group in (R)-1-Boc-3-aminomethylpyrrolidine hydrochloride provides a secondary amine post-deprotection, whereas the target compound’s primary amine at C3 may enhance reactivity in coupling reactions.

Physicochemical and Stability Comparisons

  • Solubility : The hydrochloride salt form of both compounds improves water solubility. However, the sulfonamide group in the target compound may further enhance polarity, favoring aqueous media.
  • Stability: (R)-1-Boc-3-aminomethylpyrrolidine hydrochloride is stable under recommended storage conditions (room temperature, dry environment) .

Biological Activity

(3R)-3-aminopyrrolidine-1-sulfonamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring substituted with an amino group and a sulfonamide moiety. Its molecular formula is C₅H₁₂ClN₃O₂S, with a molecular weight of approximately 187.69 g/mol. The presence of the sulfonamide group is crucial for its biological activity, particularly in enzyme inhibition.

1. Enzyme Inhibition

Research indicates that (3R)-3-aminopyrrolidine-1-sulfonamide hydrochloride exhibits inhibitory effects on various enzymes, particularly phosphatidylinositol 4-kinase (PI4K) and neutral sphingomyelinase 2 (nSMase2).

  • Phosphatidylinositol 4-Kinase Inhibition : Compounds structurally related to (3R)-3-aminopyrrolidine have shown potent inhibition against Plasmodium falciparum PI4K, which is critical for developing antimalarial therapies. For instance, one study reported that a derivative maintained significant activity against both drug-resistant strains and field isolates of P. falciparum .
CompoundIC50 (nM)Target Enzyme
Compound 1470PvPI4K
Compound 1386NF54
  • Neutral Sphingomyelinase 2 Inhibition : The compound has been identified as a potent nSMase2 inhibitor, which plays a role in neurodegenerative diseases such as Alzheimer's. In vivo studies demonstrated significant inhibition of exosome release from the brain .

2. Antagonistic Activity

(3R)-3-aminopyrrolidine derivatives have been evaluated for their antagonistic activity against human chemokine receptor 2 (CCR2). A notable finding was that certain derivatives exhibited high potency as hCCR2 antagonists, suggesting potential applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies of (3R)-3-aminopyrrolidine derivatives have revealed that modifications to the pyrrolidine ring and the sulfonamide group can significantly influence biological activity.

  • Substituent Variations : Research has shown that introducing various substituents on the pyrrolidine ring can enhance enzyme inhibition and receptor antagonism. For example, piperidine and piperazine derivatives demonstrated increased potency against hCCR2 compared to their parent compounds .
SubstituentBiological ActivityComments
PiperidineHigh hCCR2 antagonismEnhanced binding affinity
PiperazineModerate hCCR2 antagonismStructural flexibility

Case Study 1: Antimalarial Activity

A study conducted on the efficacy of (3R)-3-aminopyrrolidine derivatives against P. falciparum highlighted their potential as antimalarial agents. The compounds were tested in vitro and showed IC50 values ranging from 70 to 200 nM against various strains, indicating robust antiplasmodial activity .

Case Study 2: Neuroprotection

In a mouse model of Alzheimer's disease, the administration of nSMase2 inhibitors derived from (3R)-3-aminopyrrolidine led to reduced amyloid plaque formation and improved cognitive function. The pharmacokinetics indicated favorable brain penetration, supporting its potential as a therapeutic agent for neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3R)-3-aminopyrrolidine-1-sulfonamide hydrochloride, and how can enantiomeric purity be ensured during synthesis?

  • Methodology : Asymmetric synthesis using chiral catalysts (e.g., Sharpless epoxidation) or resolution techniques (e.g., chiral chromatography) is critical for maintaining stereochemical integrity. For sulfonamide functionalization, coupling reactions with activated sulfonyl chlorides under inert conditions are typical. Enantiomeric purity can be validated via chiral HPLC or polarimetry, as demonstrated in structurally related pyrrolidine derivatives .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemical configuration of (3R)-3-aminopyrrolidine-1-sulfonamide hydrochloride?

  • Methodology :

  • NMR : 2D NOESY or ROESY to confirm spatial proximity of protons in the pyrrolidine ring.
  • X-ray crystallography : Definitive confirmation of absolute configuration (as used in PubChem data for related compounds) .
  • Circular Dichroism (CD) : To correlate optical activity with stereochemistry.

Q. What safety protocols should be implemented when handling (3R)-3-aminopyrrolidine-1-sulfonamide hydrochloride in laboratory settings?

  • Methodology :

  • Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation/contact .
  • Emergency measures: Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .
  • Store in sealed containers at -20°C to ensure stability, as recommended for structurally similar amines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data of (3R)-3-aminopyrrolidine-1-sulfonamide hydrochloride under different pH and temperature conditions?

  • Methodology :

  • Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via HPLC-MS.
  • Use kinetic modeling (Arrhenius equation) to predict shelf-life. For pH-dependent stability, employ buffer systems (pH 1–13) and track sulfonamide hydrolysis via LC-MS .

Q. What methodologies are recommended for studying the compound's interaction with enzymatic targets, considering its sulfonamide moiety?

  • Methodology :

  • Enzyme inhibition assays : Measure IC50 values using fluorogenic substrates (e.g., for carbonic anhydrase, a common sulfonamide target).
  • Molecular docking : Use software like AutoDock to predict binding modes, leveraging the sulfonamide’s hydrogen-bonding capacity. Similar approaches were applied to GSK 199, a related enzyme inhibitor .

Q. How can the potential formation of diastereomeric byproducts during synthesis be minimized, and what analytical approaches confirm their absence?

  • Methodology :

  • Optimize reaction conditions (e.g., low temperature, anhydrous solvents) to suppress racemization.
  • Chiral HPLC : Compare retention times with authentic standards. For trace impurities, use LC-MS with a chiral column (≥98% purity threshold, as in HPLC-tested analogs) .

Data Contradiction Analysis

Q. How should discrepancies in reported biological activity data for (3R)-3-aminopyrrolidine-1-sulfonamide hydrochloride be addressed?

  • Methodology :

  • Re-evaluate assay conditions (e.g., cell line variability, buffer composition).
  • Validate purity (>98% via HPLC) and stereochemical integrity, as impurities or enantiomeric contamination can skew results .

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